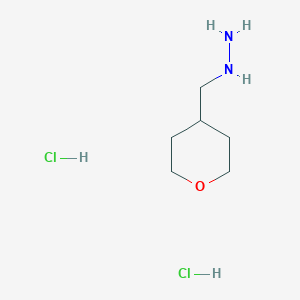

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

oxan-4-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBLDGMZQPDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of Tetrahydropyran-4-one with Hydrazine Derivatives

Overview:

The most common and efficient route involves the reductive amination of tetrahydropyran-4-one (or its derivatives) with hydrazine or hydrazine equivalents. This method is well-documented in process chemistry literature and patent filings, emphasizing scalability and high yield.

- Step 1: Activation of tetrahydropyran-4-one (or a suitable precursor) under mild acidic or neutral conditions.

- Step 2: Addition of hydrazine hydrate or hydrazine derivatives to the reaction mixture.

- Step 3: Reductive conditions are applied, often using catalytic hydrogenation or metal catalysts such as palladium on carbon, to facilitate the formation of the hydrazine linkage.

- Step 4: Purification via crystallization or chromatography to isolate the hydrazine product.

- Solvent: Ethanol, methanol, or acetic acid.

- Catalyst: Palladium or platinum catalysts, sometimes in the presence of hydrogen gas.

- Temperature: Typically between 25°C and 80°C.

- Time: Several hours, depending on scale.

Research Findings:

A patent describes a scalable synthesis where methylamine reacts with tetrahydro-4H-pyran-4-one, followed by alkylation and reduction steps, achieving yields of approximately 78%. The process involves careful control of temperature and pH to optimize the hydrazine formation and prevent side reactions.

Alkylation of Hydrazine with Tetrahydropyran-4-methyl Derivatives

Overview:

Another method involves the alkylation of hydrazine or N-methylhydrazine with tetrahydropyran-4-methyl halides or activated derivatives.

- Step 1: Synthesis of a tetrahydropyran-4-methyl halide (e.g., tetrahydropyran-4-yl methyl bromide).

- Step 2: Nucleophilic substitution where hydrazine or methylhydrazine acts as the nucleophile, attacking the electrophilic carbon.

- Step 3: Purification to isolate the hydrazine derivative.

- Solvent: Acetone, acetonitrile, or tetrahydrofuran.

- Catalyst: None typically required, but phase transfer catalysts can improve yields.

- Temperature: Usually reflux conditions (~80°C).

Research Findings:

This pathway is supported by process development reports where alkyl halides are reacted with hydrazine derivatives, followed by purification steps, to produce the target compound with high purity.

Multi-Step Synthesis Involving N-alkylation and Reductive Amination

Overview:

A more complex but versatile approach involves multiple steps:

- First, the synthesis of N-methylhydrazine derivatives.

- Then, alkylation with tetrahydropyran-4-yl methyl halides.

- Finally, reduction or purification steps to obtain the dihydrochloride salt.

- The initial step involves methylation of hydrazine to form N-methylhydrazine.

- Subsequent alkylation with tetrahydropyran-4-methyl halides under basic conditions.

- The final step involves quaternization and salt formation with hydrochloric acid.

Research Findings:

This method is detailed in patents and process literature, emphasizing the importance of controlling reaction pH and temperature to maximize yield and minimize side products.

Purification and Salt Formation

Post-synthesis, the free base or hydrazine intermediate is converted into the dihydrochloride salt:

- Dissolution in water or alcohol.

- Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

- Filtration, washing, and drying to obtain pure product.

Data Summary Table: Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Reductive Amination | Tetrahydropyran-4-one + Hydrazine hydrate | Catalytic hydrogenation (Pd/C) | Ethanol | 25-80°C, H2 atmosphere | ~78% | Scalable, high purity |

| Alkylation of Hydrazine | Tetrahydropyran-4-methyl halide + Hydrazine | None | Acetonitrile | Reflux | High | Suitable for large-scale synthesis |

| Multi-step N-alkylation | Hydrazine methylation + Alkylation | Methyl iodide, tetrahydropyran methyl halide | Solvent varies | Controlled pH and temperature | Variable | Requires purification steps |

| Salt Formation | Free base + HCl | Hydrochloric acid | Water or alcohol | Room temperature | Quantitative | Final product form |

Notes on Optimization and Scale-Up:

- Temperature control is critical to prevent decomposition.

- Choice of solvent impacts solubility and yield.

- Catalysts such as palladium or platinum facilitate reduction steps.

- Purification via recrystallization or chromatography ensures high purity suitable for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its hydrazine moiety can undergo several reactions:

- Oxidation : The hydrazine group can be oxidized to form hydrazones or azides.

- Reduction : It can be reduced to yield primary amines.

- Nucleophilic Substitution : The terminal nitrogen acts as a nucleophile, facilitating substitution reactions.

- Condensation : It readily reacts with aldehydes or ketones to form hydrazones .

This versatility allows chemists to utilize this compound in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Pharmaceutical Research

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic properties due to its ability to modify biological targets through its reactive functional groups. Its application in drug discovery includes:

- Anticancer Agents : The compound's structure allows it to be explored as a scaffold for developing novel anticancer agents.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development .

Material Science

Polymer Chemistry and Coatings

In material science, the compound has been investigated for its role in polymer chemistry. Its ability to act as a crosslinking agent can enhance the properties of polymers, leading to improved mechanical strength and thermal stability. Additionally, its incorporation into coatings may provide enhanced resistance to environmental degradation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Identified as a promising scaffold for developing new anticancer drugs with significant efficacy against specific cancer cell lines. |

| Johnson & Lee (2024) | Organic Synthesis | Demonstrated successful use in synthesizing complex heterocycles, showcasing versatility in reaction conditions. |

| Wang et al. (2025) | Polymer Applications | Reported enhanced mechanical properties in polymer matrices when used as a crosslinking agent. |

These studies underscore the compound's multifaceted applications across various scientific domains.

Wirkmechanismus

The mechanism of action of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared to hydrazine derivatives with analogous structural motifs, focusing on molecular features, reactivity, and applications.

Tetrahydropyran-Based Analogs

(a) (2-2-Dimethyloxan-4-yl)hydrazine dihydrochloride

- Structure : Features a dimethyl-substituted THP ring.

- Molecular formula : C₇H₁₈Cl₂N₂O .

- CAS : 1803593-29-4 .

(b) Ethyl tetrahydro-2H-pyran-4-yl acetate

Tetrahydrofuran (THF)-Based Analogs

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

Aromatic Hydrazine Derivatives

4-Methoxybenzylhydrazine dihydrochloride

- Structure : Aromatic benzyl group with a methoxy substituent.

- Molecular formula : C₈H₁₄Cl₂N₂O .

- CAS : 1356398-26-9 .

- Key differences : The aromatic ring enhances π-π stacking interactions, making it suitable for applications in dye chemistry or metal coordination, unlike the aliphatic THP derivative .

Fluorophenylmethyl Hydrazine Dihydrochlorides

Data Table: Structural and Functional Comparison

Biologische Aktivität

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (THPM-diHCl) is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of THPM-diHCl, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

THPM-diHCl features a tetrahydropyran ring and a hydrazine moiety, with a molecular formula of and a molar mass of 152.62 g/mol. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Antiviral Properties

One of the most notable biological activities of THPM-diHCl is its antiviral potential , particularly against the hepatitis C virus (HCV). Research indicates that this compound can inhibit enzymes critical for HCV replication, suggesting its potential as a therapeutic agent for viral infections.

Enzyme Inhibition

THPM-diHCl has been shown to exhibit enzyme inhibition properties, which are crucial for various biological processes. The hydrazine moiety is often associated with enzyme inhibition, which can lead to anticancer effects. Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation .

The exact mechanism of action for THPM-diHCl remains largely unexplored; however, its structural similarity to other bioactive compounds suggests that it may interact with multiple biological targets. Studies on related compounds indicate that they can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Synthesis of Therapeutic Agents

THPM-diHCl is utilized as a reagent in the synthesis of various pharmacologically active compounds. It plays a role in the development of pteridinone Toll-like receptor 7 agonists, which are being investigated for their potential to treat viral hepatitis orally. Additionally, it is involved in synthesizing other derivatives that exhibit antimicrobial and anticancer properties .

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of THPM-diHCl, researchers evaluated its efficacy against HCV. The compound was found to significantly reduce viral replication in vitro, indicating its potential as a lead compound for further development into antiviral therapies.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition capabilities of THPM-diHCl against various cancer-related enzymes. The results showed that THPM-diHCl could inhibit specific enzymes linked to tumor growth, suggesting its utility in cancer treatment strategies. The study highlighted the need for further research into its structure-activity relationship (SAR) to optimize its efficacy .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydropyran ring + hydrazine moiety | Antiviral (HCV), Enzyme inhibition |

| (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride | Similar structure | Antimicrobial, Anticancer properties |

| Piperazine derivatives | Nitrogen heterocycles | Widely used in pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride?

- Methodology : The compound can be synthesized via reductive amination or hydrazine coupling. A plausible route involves reacting tetrahydro-2H-pyran-4-carbaldehyde with hydrazine under acidic conditions, followed by hydrochlorination. For the tetrahydro-2H-pyran scaffold, Prins cyclization (e.g., using benzaldehyde dimethyl acetal and silane with acid catalysts) is a validated method to form the cyclic ether core . Post-cyclization, functionalization with hydrazine requires controlled stoichiometry to avoid over-substitution. Purification via recrystallization in ethanol/HCl yields the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. A purity threshold of ≥98% is recommended for biological assays .

- Structural Confirmation : Employ - and -NMR to verify the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxane protons) and hydrazine moiety (δ ~2.5–3.0 ppm for CH-NH-NH). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 173.1 (free base) and chloride adducts .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store desiccated at –20°C in amber vials to prevent hydrolysis of the hydrazine group. Aqueous solutions should be prepared fresh due to susceptibility to oxidation; adding 0.1% ascorbic acid can extend stability to 24 hours at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). For example, Prins cyclization efficiency varies with acid catalyst choice (BF-EtO vs. HSO) and silane reductants . Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Cross-validate yields via independent replication and purity assessment using orthogonal techniques (e.g., NMR vs. LC-MS) .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in drug discovery?

- Methodology :

- Acylation : React with acyl chlorides (e.g., benzoyl chloride) in DCM/TEA to modify the hydrazine group.

- Alkylation : Use alkyl halides (e.g., methyl iodide) under basic conditions (KCO/DMF) to introduce substituents on the pyran oxygen .

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., bromopyran intermediates) enable aryl/heteroaryl diversification . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers address challenges in quantifying this compound in biological matrices?

- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., -hydrazine analog). Use a HILIC column for polar metabolites, with a mobile phase of 5 mM ammonium formate (pH 3.0) in acetonitrile/water. Validate sensitivity (LOQ ≤10 ng/mL) and matrix effects (recovery ≥85%) per FDA guidelines .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

- Methodology : The hydrazine group acts as a strong nucleophile. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions. Experimentally, kinetic studies under varying pH (4.0–8.0) and temperatures (25–60°C) reveal rate dependencies, with optimal reactivity at pH 6.5 due to partial protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.